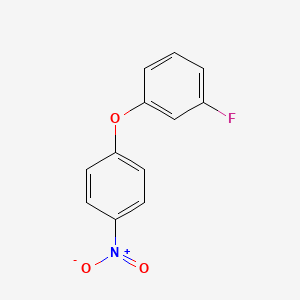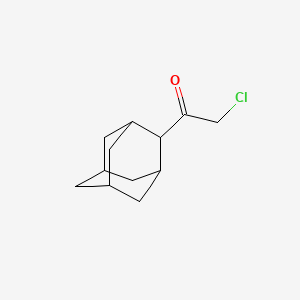
1-(1-(2-Propenyl)cyclohexyl)methanol
Übersicht
Beschreibung
The compound "1-(1-(2-Propenyl)cyclohexyl)methanol" is not directly mentioned in the provided papers, but the papers discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar cyclohexyl methanol derivatives.
Synthesis Analysis
The synthesis of cyclohexyl methanol derivatives can be achieved through various methods. For instance, the oxidative aromatization of α,β-unsaturated cyclohexenones with iodine–cerium(IV) ammonium nitrate in alcohols can yield alkyl phenyl ethers and phenoxyalkanol derivatives . Additionally, a Prins-type cyclization reaction catalyzed by hafnium triflate has been used to synthesize 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives from aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol .
Molecular Structure Analysis
The molecular structure of cyclohexyl methanol derivatives can be complex, with various substituents affecting the overall conformation and stability. For example, in the case of 2,3-dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate, the mean planes of the substituted cyclohexa-2,5-dien-1-one and phenyl rings are nearly parallel, indicating a specific spatial arrangement that could be relevant for "1-(1-(2-Propenyl)cyclohexyl)methanol" as well .
Chemical Reactions Analysis
Cyclohexyl methanol derivatives can undergo various chemical reactions. The photo-Nazarov cyclization of 1-cyclohexenyl(phenyl)methanone, for example, involves trapping of 2-oxyallyl intermediates by olefins, leading to different cycloadditions and ene-type additions . These reactions are indicative of the reactivity of cyclohexyl methanol derivatives under photochemical conditions, which could be extrapolated to "1-(1-(2-Propenyl)cyclohexyl)methanol" .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexyl methanol derivatives can be influenced by their molecular structure. The crystal and molecular structures of inclusion compounds, as well as their thermal analysis, provide information about the stability and decomposition of these compounds . The crystal packing in these structures is often stabilized by hydrogen bonding, which is an important consideration for understanding the properties of "1-(1-(2-Propenyl)cyclohexyl)methanol" .
Wirkmechanismus
Target of Action
1-(1-(2-Propenyl)cyclohexyl)methanol is an organic compound that belongs to the family of alcohols . The primary targets of alcohols are usually proteins or enzymes in the body, where they can alter the function or structure of these targets.
Mode of Action
The mode of action of alcohols typically involves interaction with their targets, leading to changes in the target’s function or structure
Biochemical Pathways
Alcohols can affect various biochemical pathways in the body . .
Eigenschaften
IUPAC Name |
(1-prop-2-enylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,11H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIDQZUNEQIBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3020589.png)





![N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3020596.png)

![3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B3020600.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B3020602.png)



![3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B3020610.png)